molecular formula C13H14O3 B12612293 4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one CAS No. 650624-72-9

4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one

Katalognummer: B12612293
CAS-Nummer: 650624-72-9
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: BLLJNFJXTKRUHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyran ring substituted with a hydroxycyclopentyl group and an ethynyl group, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxycyclopentyl group and ethynyl group play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

650624-72-9

Molekularformel

C13H14O3

Molekulargewicht

218.25 g/mol

IUPAC-Name

4-[2-(1-hydroxycyclopentyl)ethynyl]-6-methylpyran-2-one

InChI

InChI=1S/C13H14O3/c1-10-8-11(9-12(14)16-10)4-7-13(15)5-2-3-6-13/h8-9,15H,2-3,5-6H2,1H3

InChI-Schlüssel

BLLJNFJXTKRUHY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=O)O1)C#CC2(CCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.